molecular formula C19H16ClN3O3S B11267706 N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide

Cat. No.: B11267706
M. Wt: 401.9 g/mol
InChI Key: GFDSZAYZVKBTGI-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide features a 3-chloro-4-methoxyphenyl group attached to an acetamide backbone, which is further linked via a sulfanyl bridge to a 3-oxo-4-phenyl-3,4-dihydropyrazine ring. This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents on the aromatic ring, alongside a sulfur-containing heterocycle, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-13(11-15(16)20)22-17(24)12-27-18-19(25)23(10-9-21-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24)

InChI Key

GFDSZAYZVKBTGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Stepwise Cyclization Approach

Stepwise synthesis involves constructing the pyrazinone ring through sequential condensation and cyclization reactions. A representative pathway begins with the reaction of phenylglyoxal hydrate with a primary amine (e.g., aniline) to form an imine intermediate, followed by cyclization with chloroacetyl chloride to yield 3-oxo-4-phenyl-3,4-dihydropyrazine-2-carbonyl chloride. Subsequent thiolation using mercaptoacetamide derivatives introduces the sulfanylacetamide side chain.

Key Reaction Conditions

  • Imine Formation : Ethanol, reflux (78°C), 6 hours.

  • Cyclization : Dichloromethane (DCM), 0°C, dropwise addition of chloroacetyl chloride.

  • Thiolation : Tetrahydrofuran (THF), potassium carbonate (K₂CO₃), room temperature, 12 hours.

This method offers moderate yields (45–60%) but requires stringent control over stoichiometry and temperature to avoid side products like over-oxidized pyrazines.

Multicomponent Reaction (MCR) Approach

The Ugi four-component reaction (U-4CR) provides a streamlined alternative. By reacting an aldehyde, amine, isocyanide, and carboxylic acid in methanol, a Ugi adduct forms, which undergoes acid-mediated cyclization to yield the dihydropyrazinone core. For the target compound, 3-chloro-4-methoxybenzaldehyde and 2-mercaptoacetamide serve as critical building blocks.

Representative Protocol

  • U-4CR : Combine 3-chloro-4-methoxybenzaldehyde (1 equiv), aniline (1 equiv), tert-butyl isocyanide (1 equiv), and mercaptoacetic acid (1 equiv) in methanol. Stir at 25°C for 16 hours.

  • Cyclization : Treat the Ugi adduct with trifluoroacetic acid (TFA)/DCM (1:1) to unmask the aldehyde and induce cyclization.

This method achieves higher yields (70–75%) and superior atom economy compared to stepwise approaches.

Functionalization with Sulfanylacetamide Side Chain

Introducing the sulfanylacetamide group necessitates selective thiol-alkylation or nucleophilic substitution.

Thiol-Alkylation of Dihydropyrazinone

The dihydropyrazinone intermediate is treated with 2-bromoacetamide in the presence of a base (e.g., K₂CO₃) to facilitate sulfide bond formation.

Optimized Conditions

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C

  • Reaction Time: 8 hours

  • Yield: 68%

Alternative Pathway: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples the dihydropyrazinone thiol with N-(3-chloro-4-methoxyphenyl)acetamide.

Procedure

  • Reactants: Dihydropyrazinone thiol (1 equiv), N-(3-chloro-4-methoxyphenyl)acetamide (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent: THF, 0°C → room temperature, 24 hours.

  • Yield: 55%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterStepwise CyclizationMCR Approach
Optimal Solvent DCM/THFMethanol
Temperature 0°C → reflux25°C
Yield Range 45–60%70–75%

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in thiol-alkylation, while protic solvents (MeOH) favor Ugi adduct formation.

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ improves coupling efficiency in aryl thioether formation (yield increase: 10–15%).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates thiol-alkylation in biphasic systems.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.95 (d, J = 8.8 Hz, 1H, ArH), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use of inert atmosphere (N₂/Ar) and antioxidants (BHT) prevents disulfide formation.

  • Regioselectivity in Cyclization : Steric directing groups (e.g., methoxy) guide cyclization to the desired position .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Structural Characteristics

The compound features a 3-chloro-4-methoxyphenyl moiety linked to a sulfanyl group and a 3-oxo-4-phenyl-3,4-dihydropyrazin ring system. This unique structure suggests diverse reactivity and biological activity, making it an interesting candidate for further investigation in various fields.

Biological Activities

Preliminary studies indicate that N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide may exhibit several important biological activities:

  • Anticancer Potential : Initial investigations suggest the compound may inhibit cancer cell proliferation through specific interactions with cellular targets. Detailed studies are necessary to elucidate its mechanisms of action and effectiveness against various cancer types.
  • Anti-inflammatory Properties : The compound's structural features indicate potential anti-inflammatory activity. In silico docking studies have shown promising results, suggesting it may inhibit enzymes involved in inflammatory pathways.
  • Enzyme Interaction Studies : Interaction studies are crucial for understanding how the compound modulates enzyme activity. Preliminary binding assays indicate that it may interact with specific enzymes or receptors, influencing cellular processes and signaling pathways.

Anticancer Studies

Recent investigations into the anticancer properties of this compound have shown that it can inhibit the growth of specific cancer cell lines. For example, studies have reported that the compound exhibits cytotoxic effects against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Anti-inflammatory Research

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. These findings suggest its potential as a therapeutic agent for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide-Sulfanyl-Heterocycle Family

(a) N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()
  • Structural Differences: Replaces the dihydropyrazine ring with a 4,6-diaminopyrimidine group.
  • Synthesis : Prepared via nucleophilic substitution of 2-mercaptopyrimidine derivatives with chloroacetamide intermediates.
  • Crystallography : Exhibits intermolecular N–H···N and N–H···O hydrogen bonds, stabilizing a layered packing motif. This contrasts with the dihydropyrazine-based compound, where π-π stacking of the phenyl group may dominate.
(b) N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ()
  • Structural Differences : Lacks the sulfanyl-heterocycle; instead, the acetamide is substituted with two phenyl groups.
  • Crystallography : The planar acetamide group forms N–H···O hydrogen bonds, creating infinite chains. The absence of a sulfur bridge reduces opportunities for S···π interactions, which could lower solubility compared to the sulfanyl-containing target compound.
  • Physicochemical Properties : Melting point (427 K) is higher than typical dihydropyrazine derivatives (~400–420 K), likely due to stronger dipolar interactions in the absence of a flexible sulfur linker .
(c) 2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
  • Structural Differences: Features a pyridine ring with cyano and trifluoromethyl groups instead of dihydropyrazine.
  • The 4-methoxyphenyl group mirrors the target compound’s 4-methoxy substitution but lacks the chloro substituent.
  • Bioactivity : Pyridine-based sulfanyl acetamides are often explored as kinase inhibitors, suggesting divergent therapeutic applications compared to dihydropyrazine derivatives .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C25H22ClN3O4SC_{25}H_{22}ClN_{3}O_{4}S with a molecular weight of approximately 495.99 g/mol. The compound features a chloro-substituted methoxyphenyl group linked to a dihydropyrazinyl moiety via a sulfanyl acetamide linkage.

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) conducted screening which revealed the following results:

Cancer Type Cell Line Sensitivity (at 10 µM)
LeukemiaK562Sensitive
MelanomaA375Slightly Sensitive
LungA549Not Sensitive
BreastMCF7Not Sensitive
ColonHCT116Not Sensitive

The compound exhibited low overall anticancer activity; however, it showed some sensitivity in leukemia cell lines, suggesting potential for further development as an anticancer agent specifically targeting hematological malignancies .

The proposed mechanism of action for this compound involves the inhibition of key pathways associated with cancer cell proliferation and survival. The presence of the dihydropyrazine moiety is believed to play a crucial role in modulating these pathways, potentially through interactions with various cellular receptors and enzymes involved in tumor growth .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:

  • Formation of Dihydropyrazine Derivative : This step involves the reaction between appropriate phenolic and amine derivatives under acidic conditions.
  • Sulfanylation Reaction : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
  • Acetylation : Finally, acetylation is performed to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A study reported that modifications in the phenolic ring significantly enhanced cytotoxicity against specific cancer cell lines, indicating that structural optimization could lead to more potent derivatives .
  • In Vivo Studies : Preliminary in vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound, reinforcing its potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 3-chloro-4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to form the acetamide intermediate .
  • Step 2: Introduce the pyrazine-sulfanyl moiety by reacting the intermediate with 3-oxo-4-phenyl-3,4-dihydropyrazine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene.
    Key Characterization: Confirm structure via 1^1H/13^{13}C NMR, FT-IR (C=O stretch ~1650–1700 cm1^{-1}), and LC-MS .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and aromatic carbons .
    • Mass Spectrometry: LC-MS (ESI+) verifies molecular ion [M+H]+^+ matching the molecular formula (e.g., C22_{22}H19_{19}ClFN5_5O4_4S).
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles. SHELXL refines hydrogen positions and thermal parameters .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

Methodological Answer:

  • Tools: Use SHELXL for least-squares refinement. Apply constraints (e.g., AFIX commands) for disordered regions .
  • Hydrogen Bonding Analysis: Validate geometry using Etter’s graph set notation (e.g., NHO=CN-H \cdots O=C motifs). Compare with similar structures (e.g., N-(4-chlorophenyl) analogs) to identify outliers .
  • Validation Software: Check CIF files with PLATON or Mercury for symmetry errors or missed hydrogen bonds .

Advanced: How can hydrogen bonding patterns influence the compound’s supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis: Classify interactions (e.g., D(2)D(2) for dimeric chains) using directional parameters (distance, angle). For example, NHO=CN-H \cdots O=C bonds (2.8–3.0 Å, 150–170°) stabilize 1D chains .
  • Impact on Properties: Strong intermolecular interactions (e.g., π-π stacking of phenyl rings) may enhance thermal stability or reduce solubility. Quantify via DSC (melting point >250°C) or solubility assays in DMSO/water .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Modification of Moieties:
    • Replace the 3-chloro-4-methoxyphenyl group with fluorophenyl or nitro-substituted analogs to assess electronic effects .
    • Vary the pyrazine ring (e.g., introduce methyl groups at C5/C6) to sterically hinder enzyme binding.
  • Assays: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Advanced: How can environmental stability (e.g., hydrolysis, photolysis) be evaluated under varying conditions?

Methodological Answer:

  • Experimental Design:
    • Hydrolysis: Incubate in buffers (pH 2–12, 37°C) and monitor degradation via HPLC at 254 nm. Identify byproducts via HRMS .
    • Photolysis: Expose to UV light (λ = 254–365 nm) in a photoreactor. Use LC-MS/MS to detect radical-mediated cleavage products (e.g., sulfoxide derivatives) .
  • Data Analysis: Apply first-order kinetics (t1/2t_{1/2} calculation) to compare stability across conditions .

Advanced: How should researchers address contradictions in biological assay data (e.g., variable IC50_{50}50​ values)?

Methodological Answer:

  • Control Experiments:
    • Validate assay reproducibility using reference inhibitors (e.g., staurosporine for kinases).
    • Test compound stability in assay media (e.g., DMSE degradation via LC-MS).
  • Statistical Analysis: Use ANOVA to assess inter-lab variability. Apply Grubbs’ test to exclude outliers .
  • Mechanistic Studies: Perform SPR (surface plasmon resonance) to confirm target binding affinity independent of assay conditions .

Advanced: What computational methods are used to model interactions between this compound and biological targets?

Methodological Answer:

  • Docking: Use AutoDock or Schrödinger Maestro to simulate binding to homology-modeled receptors. Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
  • QSAR: Develop 3D-QSAR models (CoMFA/CoMSIA) using IC50_{50} data from analogs. Prioritize substituents with favorable steric/electrostatic contours .

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